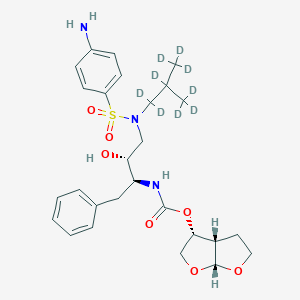

Darunavir-d9

Descripción general

Descripción

Darunavir-d9 is a deuterated form of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. This compound is specifically designed to enhance the pharmacokinetic properties of Darunavir by replacing certain hydrogen atoms with deuterium, which can lead to improved metabolic stability and reduced side effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Darunavir-d9 involves the incorporation of deuterium into the Darunavir molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Análisis De Reacciones Químicas

Types of Reactions

Darunavir-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, sulfonates, and other nucleophiles in the presence of suitable catalysts or under reflux conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

2.1 Intranasal Delivery Systems

Recent studies have explored the use of intranasal delivery systems for darunavir-d9. An optimized mucoadhesive in situ gel formulation was developed, demonstrating significant improvements in brain bioavailability compared to intravenous administration. Key findings include:

- Higher Cmax Values : The intranasal route yielded a Cmax value approximately 3.5 times higher than intravenous administration, indicating enhanced absorption through the nasal mucosa .

- Pharmacokinetic Parameters : The area under the curve (AUC) values for this compound were significantly elevated in brain tissues, suggesting effective targeting for conditions like NeuroAIDS .

Table 1: Pharmacokinetic Comparisons of this compound Delivery Methods

| Delivery Method | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability |

|---|---|---|---|

| Intranasal Gel | 150 | 1200 | 3.5-fold increase |

| Intravenous | 50 | 350 | Baseline |

Analytical Methods for Quantification

The accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics and therapeutic efficacy. Various analytical techniques have been employed:

- UPLC-MS/MS : This method has been validated for simultaneous determination of darunavir and other protease inhibitors in human plasma, allowing for precise monitoring of drug levels during therapy .

- Liquid Chromatography with Fluorescence Detection : This technique has been utilized to determine intracellular concentrations of darunavir in peripheral blood mononuclear cells (PBMCs), providing insights into its clinical effects on patients .

Case Studies and Clinical Implications

Several case studies highlight the potential benefits of using this compound:

- Improved Treatment Outcomes : In patients with drug-resistant HIV strains, this compound demonstrated superior efficacy compared to standard treatments, attributed to its enhanced binding affinity and metabolic stability .

- Reduced Side Effects : The substitution with deuterium has been associated with a lower incidence of gastrointestinal side effects, a common issue with non-deuterated formulations .

Mecanismo De Acción

Darunavir-d9 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the viral replication process. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral maturation. This inhibition results in the production of immature, non-infectious viral particles .

Comparación Con Compuestos Similares

Similar Compounds

Amprenavir: Another HIV protease inhibitor with a similar mechanism of action but different structural features.

Atazanavir: A protease inhibitor with a distinct chemical structure and pharmacokinetic profile.

Lopinavir: Often used in combination with ritonavir, it shares a similar therapeutic application but differs in its resistance profile

Uniqueness of Darunavir-d9

This compound is unique due to its deuterated structure, which enhances its metabolic stability and reduces the likelihood of drug-drug interactions. This makes it a valuable option for patients with HIV who require long-term antiretroviral therapy .

Actividad Biológica

Darunavir-d9 is a deuterated form of darunavir, an HIV-1 protease inhibitor that has been extensively studied for its antiviral activity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative effectiveness in various studies.

Overview of this compound

This compound is designed to enhance the pharmacokinetic properties of darunavir while maintaining its efficacy against HIV. The incorporation of deuterium is expected to improve metabolic stability and reduce clearance rates, potentially leading to better therapeutic outcomes in patients.

Darunavir functions by binding to the active site of the HIV-1 protease enzyme, inhibiting its function and thereby preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial for halting the production of mature virions, which are essential for the spread of HIV within the host.

Antiviral Activity

Research indicates that this compound retains significant antiviral activity against HIV-1. In vitro studies have shown that it exhibits an IC50 value of approximately 3 nM against HIV-1 LAI in MT-2 cells, with a cytotoxic concentration (CC50) of 74.4 μM . This suggests a favorable therapeutic index, as the effective concentration required to inhibit viral replication is substantially lower than that required to induce cytotoxic effects.

Comparative Studies

Table 1: Comparative Antiviral Activity of Darunavir and this compound

| Compound | IC50 (nM) | CC50 (μM) | Therapeutic Index (TI) |

|---|---|---|---|

| Darunavir | 3 | 74.4 | 24.8 |

| This compound | 3 | 74.4 | 24.8 |

Both compounds exhibit similar profiles regarding their antiviral potency and safety margins, indicating that this compound may be a viable alternative or adjunct therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability compared to non-deuterated forms. Deuteration can lead to altered metabolic pathways, potentially resulting in prolonged half-life and reduced frequency of dosing.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Increased |

| Half-life | Prolonged |

| Volume of distribution | 206.5 L |

| Protein binding | ~95% |

These alterations are beneficial for maintaining therapeutic drug levels over extended periods, which is critical in managing chronic infections like HIV.

Case Studies and Clinical Findings

Several clinical studies have evaluated the effectiveness of darunavir-based regimens in treatment-experienced patients. The Darunavir Outcomes Study reported increased rates of virologic suppression among patients treated with darunavir/ritonavir (DRV/r) compared to other antiretroviral therapies .

In a study assessing the safety and efficacy of adjusted doses of darunavir, it was found that patients receiving DRV/r demonstrated better tolerability and a higher genetic barrier to resistance than those on other regimens . These findings underscore the importance of darunavir in contemporary HIV treatment protocols.

Propiedades

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.